molecular formula C12H18BrNO B13243284 [1-(2-Bromophenyl)ethyl](2-ethoxyethyl)amine

[1-(2-Bromophenyl)ethyl](2-ethoxyethyl)amine

Cat. No.: B13243284
M. Wt: 272.18 g/mol
InChI Key: NUBCCKCGDWTNSQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrNO It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to an ethoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the following steps:

    Bromination: The starting material, phenylethylamine, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.

    Alkylation: The brominated intermediate is then alkylated with 2-ethoxyethylamine under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium cyanide, and various amines.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated, cyanated, or aminated products.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 1-(2-Bromophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of brominated phenyl compounds on biological systems.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethoxyethylamine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)ethylamine
  • 1-(2-Fluorophenyl)ethylamine
  • 1-(2-Iodophenyl)ethylamine

Uniqueness:

  • Bromine Substitution: The presence of the bromine atom in 1-(2-Bromophenyl)ethylamine imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in nucleophilic substitution reactions, making this compound more versatile in organic synthesis.
  • Biological Activity: The brominated compound may exhibit different biological activities compared to its halogenated counterparts due to differences in molecular interactions and metabolic stability.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-(2-bromophenyl)-N-(2-ethoxyethyl)ethanamine

InChI

InChI=1S/C12H18BrNO/c1-3-15-9-8-14-10(2)11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

NUBCCKCGDWTNSQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC=CC=C1Br

Origin of Product

United States

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